2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester
Description
These esters share a tetrahydrofuran backbone substituted with a carboxylic acid ester group, which confers distinct physicochemical and biological properties.
Properties
IUPAC Name |
benzyl oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(11-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLCAVORXGWRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester typically involves the esterification of tetrahydrofuran-2-carboxylic acid with phenylmethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Tetrahydrofuran-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran-2-carbinol.
Substitution: Halogenated tetrahydrofuran derivatives.
Scientific Research Applications
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development due to its unique chemical structure.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The furan ring can interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Molecular and Stereochemical Properties
Biological Activity
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester, also known as tetrahydro-2-furancarboxylic acid phenylmethyl ester, is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Chemical Formula: C12H14O3
- Molecular Weight: 206.24 g/mol
- Structure: The compound features a furan ring and an ester functional group, which are crucial for its biological interactions.
The biological activity of 2-furancarboxylic acid, tetrahydro-, phenylmethyl ester primarily involves:
- Hydrolysis: The ester group can hydrolyze to release the corresponding acid and alcohol, participating in various biochemical reactions.
- Enzyme Interaction: The furan ring can interact with enzymes and proteins, potentially modulating their activity. This interaction may affect metabolic pathways and cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties: Studies have shown that compounds with furan rings often possess antioxidant capabilities, which can protect cells from oxidative stress.
- Antimicrobial Activity: Some derivatives of furan-containing compounds have demonstrated antimicrobial properties against various pathogens.
- Cytotoxicity: Certain studies suggest that 2-furancarboxylic acid derivatives may induce cytotoxic effects in cancer cell lines, highlighting potential applications in cancer therapy.
Case Studies
-
Antioxidant Activity:
- A study evaluated the antioxidant capacity of various furan derivatives, including 2-furancarboxylic acid esters. Results indicated a significant ability to scavenge free radicals, suggesting potential health benefits in preventing oxidative damage.
-
Antimicrobial Effects:
- In vitro tests showed that 2-furancarboxylic acid derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antimicrobial agents.
-
Cytotoxicity in Cancer Cells:
- Research on the cytotoxic effects of furan derivatives revealed that certain concentrations of 2-furancarboxylic acid esters could inhibit the growth of specific cancer cell lines. Mechanistic studies suggested that these compounds might induce apoptosis via mitochondrial pathways.
Comparative Analysis
To better understand the uniqueness of 2-furancarboxylic acid, tetrahydro-, phenylmethyl ester, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Tetrahydrofuran-2-carboxylic acid | Lacks the ester group | Limited biological activity |
| Phenylmethyl alcohol | Lacks the furan ring | Antimicrobial properties |
| 2,5-Furandicarboxylic acid | Contains two carboxylic acid groups | Stronger antioxidant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
